

Application Notes and Protocols for Total Antioxidant Capacity (TAC) using Phosphomolybdate Assay

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Compound of Interest

Compound Name: SODIUM PHOSPHOMOLYBDATE

Cat. No.: B1143329

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The phosphomolybdate assay, also known as the total antioxidant capacity (TAC) assay, is a spectrophotometric method used to determine the total antioxidant capacity of a sample.[1][2] This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidants in the sample, which forms a green-colored phosphomolybdenum (V) complex at an acidic pH. [3] The intensity of the green color is proportional to the antioxidant concentration and is measured by the absorbance at a wavelength of 695-765 nm.[4][5] This assay is widely applicable for various samples, including plant extracts, biological fluids, and drug formulations.

Principle of the Assay

The fundamental principle of the phosphomolybdate assay lies in the reduction of Mo(VI) to Mo(V) by the antioxidant compounds present in the sample. This reaction occurs in an acidic medium, and the resulting green-colored complex, a phosphate/Mo(V) species, exhibits maximum absorbance in the range of 695-765 nm.[4][6][7] A higher absorbance value indicates a greater total antioxidant potential of the sample.[5] The total antioxidant capacity is a quantitative measure, and the results are typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[7]



Reagents and Materials

3.1. Reagent Preparation

The primary reagent for this assay is the phosphomolybdate reagent, which is prepared by mixing solutions of sulfuric acid, sodium phosphate, and ammonium molybdate.[4]

- 0.6 M Sulfuric Acid (H₂SO₄): Cautiously add 33.3 ml of concentrated sulfuric acid (98%) to 966.7 ml of distilled water.
- 28 mM Sodium Phosphate (Na₃PO₄): Dissolve 4.65 g of sodium phosphate in distilled water and make up the volume to 1 liter.
- 4 mM Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O): Dissolve 4.94 g of ammonium molybdate in 1 liter of distilled water.

To prepare the final phosphomolybdate reagent, mix equal volumes of the 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate solutions.[5][8] For example, to prepare 300 ml of the reagent, mix 100 ml of each of the three solutions.[4] The resulting reagent should be stored in an airtight container in the dark.[5]

3.2. Standard Preparation

A standard antioxidant, typically ascorbic acid, is used to create a calibration curve. [4][8]

- Ascorbic Acid Stock Solution (e.g., 1 mg/ml): Dissolve 100 mg of ascorbic acid in 100 ml of a suitable solvent (e.g., methanol or distilled water, depending on the sample solvent).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 50, 100, 150, 200, 250 µg/ml).[4]

3.3. Sample Preparation

The sample preparation will vary depending on the nature of the material being tested. For solid samples like plant material, an extraction is necessary.

• Extraction: Weigh a known amount of the ground sample (e.g., 0.05 g) and add a suitable solvent (e.g., 1 ml of methanol).[6] The mixture can be left overnight at 4°C or -20°C to



ensure complete extraction.[6] After extraction, centrifuge the sample to obtain a clear supernatant, which will be used for the assay.[6]

Experimental Protocol

- Reaction Setup: In a series of test tubes, add a small volume of the sample extract (e.g., 10 µl or 100 µl) or the standard solution.[5][6]
- Reagent Addition: To each tube, add a larger volume of the phosphomolybdate reagent (e.g., 1 ml or 3 ml).[4][5][6]
- Blank Preparation: Prepare a blank by mixing the solvent used for the sample/standard with the phosphomolybdate reagent.[5]
- Incubation: Mix the contents of the tubes thoroughly and incubate them in a water bath at 95°C for 90 minutes.[4][5]
- Cooling: After incubation, allow the tubes to cool to room temperature.[5][6]
- Absorbance Measurement: Measure the absorbance of the solutions spectrophotometrically at a wavelength between 695 nm and 765 nm against the blank.[4][5][6]

Data Presentation

The total antioxidant capacity of the samples is determined by comparing their absorbance with the standard calibration curve. The results are typically expressed as ascorbic acid equivalents (AAE) per gram of the sample.



Sample/Standard	Concentration (µg/ml)	Absorbance at 765 nm (Mean ± SD)	Total Antioxidant Capacity (mg AAE/g sample)
Blank	0	0.000 ± 0.000	-
Ascorbic Acid	50	0.250 ± 0.015	-
Ascorbic Acid	100	0.510 ± 0.020	-
Ascorbic Acid	150	0.765 ± 0.025	-
Ascorbic Acid	200	1.020 ± 0.030	-
Ascorbic Acid	250	1.275 ± 0.035	-
Sample Extract 1	-	0.680 ± 0.022	Calculated from standard curve
Sample Extract 2	-	0.890 ± 0.028	Calculated from standard curve

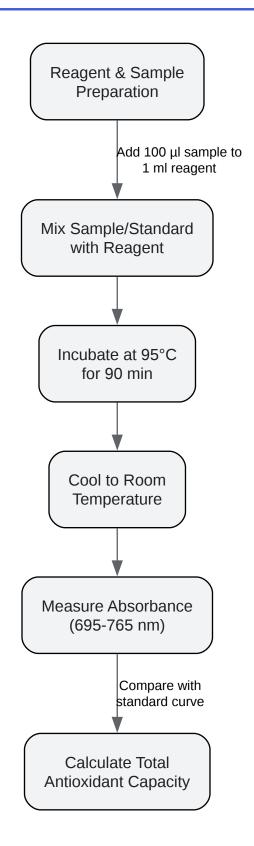
Note: The absorbance values presented in the table are hypothetical and for illustrative purposes only.

Calculation of Total Antioxidant Capacity

- Standard Curve: Plot a graph of the absorbance values of the standard (ascorbic acid)
 against their corresponding concentrations. This will generate a linear regression equation (y
 = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the
 y-intercept.
- Sample Concentration: Use the absorbance value of the sample extract to calculate its concentration from the linear regression equation of the standard curve.
- Total Antioxidant Capacity: The total antioxidant capacity is then expressed as mg of ascorbic acid equivalents per gram of the dried sample (mg AAE/g).

Experimental Workflow Diagram



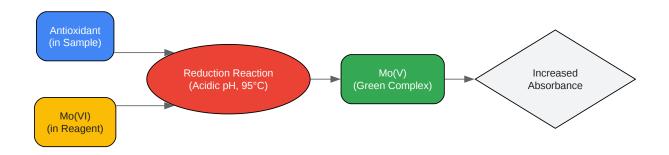


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Caption: Experimental workflow for the phosphomolybdate assay.



Signaling Pathway and Logical Relationship Diagram



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Caption: Principle of the phosphomolybdate assay.

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